![molecular formula C16H13NO2 B186200 2,6-Dimethylphenylphthalimide CAS No. 20730-99-8](/img/structure/B186200.png)
2,6-Dimethylphenylphthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylphenylphthalimide, also known as DMPPI, is a chemical compound that has gained increasing attention in scientific research due to its unique properties and potential applications. DMPPI is a phthalimide derivative that is commonly used as a reagent in organic chemistry, particularly in the synthesis of heterocyclic compounds. In recent years, DMPPI has also been investigated for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylphenylphthalimide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various cellular processes. For example, 2,6-Dimethylphenylphthalimide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2,6-Dimethylphenylphthalimide has also been reported to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects:
2,6-Dimethylphenylphthalimide has been shown to exhibit a wide range of biochemical and physiological effects. For example, 2,6-Dimethylphenylphthalimide has been reported to induce apoptosis, or programmed cell death, in cancer cells. 2,6-Dimethylphenylphthalimide has also been shown to inhibit the growth of various bacterial and fungal strains, suggesting its potential use as an antimicrobial agent. In addition, 2,6-Dimethylphenylphthalimide has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6-Dimethylphenylphthalimide in scientific research is its relatively simple synthesis method and high yield. 2,6-Dimethylphenylphthalimide is also stable under a wide range of conditions, making it a versatile compound for various applications. However, 2,6-Dimethylphenylphthalimide has limited solubility in water, which can make it difficult to use in certain experiments. In addition, 2,6-Dimethylphenylphthalimide has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 2,6-Dimethylphenylphthalimide. One potential area of research is the development of new drugs based on the structure of 2,6-Dimethylphenylphthalimide. Several studies have reported that 2,6-Dimethylphenylphthalimide exhibits significant antimicrobial and antitumor activities, making it a promising candidate for drug development. Another potential area of research is the investigation of the mechanism of action of 2,6-Dimethylphenylphthalimide, particularly its interactions with key enzymes and signaling pathways. Finally, the potential use of 2,6-Dimethylphenylphthalimide in materials science, such as the development of new catalysts or sensors, is an area of research that warrants further investigation.
Synthesemethoden
The synthesis of 2,6-Dimethylphenylphthalimide involves the reaction of 2,6-dimethylphenylamine with phthalic anhydride in the presence of a catalyst, typically sulfuric acid or acetic anhydride. The reaction yields a white crystalline solid that can be purified through recrystallization. The chemical structure of 2,6-Dimethylphenylphthalimide consists of a phthalimide ring with two methyl groups attached to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylphenylphthalimide has been extensively studied for its potential use in medicinal chemistry as a lead compound for drug development. Several studies have reported that 2,6-Dimethylphenylphthalimide exhibits significant antimicrobial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs. 2,6-Dimethylphenylphthalimide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Eigenschaften
CAS-Nummer |
20730-99-8 |
---|---|
Produktname |
2,6-Dimethylphenylphthalimide |
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
2-(2,6-dimethylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO2/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16(17)19/h3-9H,1-2H3 |
InChI-Schlüssel |
KDCNGAZTEPFIKL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3C2=O |
Andere CAS-Nummern |
20730-99-8 |
Synonyme |
2,6-dimethylphenylphthalimide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.